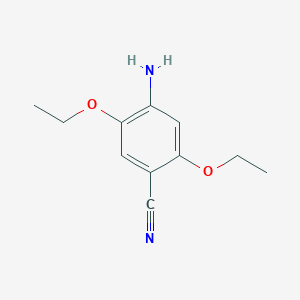

4-Amino-2,5-diethoxybenzonitrile

Description

4-Amino-2,5-diethoxybenzonitrile is a substituted benzonitrile derivative characterized by an amino group (-NH₂) at the 4-position and ethoxy groups (-OCH₂CH₃) at the 2- and 5-positions of the benzene ring. Its molecular formula is C₁₁H₁₃N₂O₂, with a molecular weight of 205.24 g/mol.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-amino-2,5-diethoxybenzonitrile |

InChI |

InChI=1S/C11H14N2O2/c1-3-14-10-6-9(13)11(15-4-2)5-8(10)7-12/h5-6H,3-4,13H2,1-2H3 |

InChI Key |

PPJFZEGZGJURFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1C#N)OCC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence () describes 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide (CAS: 52298-44-9), which differs significantly from 4-Amino-2,5-diethoxybenzonitrile in both substituents and functional groups. Below is a systematic comparison with hypothetical analogs based on structural and functional group variations:

Table 1: Key Structural and Functional Differences

*Hypothetical analog for illustrative purposes.

Key Comparison Points

Substituent Effects: Ethoxy vs. Methoxy analogs may exhibit faster metabolic clearance due to smaller size . Nitrile vs. Sulphonamide: The nitrile group is electron-withdrawing, activating the benzene ring for electrophilic substitution at specific positions. In contrast, the sulphonamide group in ’s compound introduces hydrogen-bonding capability, affecting intermolecular interactions and biological activity .

Reactivity :

- Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, whereas sulphonamides participate in condensation reactions or act as directing groups in synthesis.

Applications: this compound: Likely used in fine chemical synthesis due to nitrile versatility. Sulphonamide analog (): Employed in dye/pigment intermediates, as sulphonamides stabilize chromophores .

Limitations of Available Evidence

The compound in has distinct functional groups (sulphonamide, methoxy) and a phenyl substituent, making direct comparisons speculative. Authoritative data on the target compound’s physicochemical properties (e.g., melting point, logP) or synthetic routes are absent in the provided material.

Recommendations for Further Research

To conduct a rigorous comparison, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies on:

- Synthetic routes : Nitration/alkylation strategies for ethoxy-substituted benzonitriles.

- Structure-activity relationships (SAR) : Impact of ethoxy vs. methoxy on drug candidate profiles.

- Thermodynamic data : Experimental solubility, stability, and reactivity metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.